Captodiame

Catalog No.
S522615
CAS No.
486-17-9
M.F
C21H29NS2
M. Wt
359.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Captodiame

CAS Number

486-17-9

Product Name

Captodiame

IUPAC Name

2-[(4-butylsulfanylphenyl)-phenylmethyl]sulfanyl-N,N-dimethylethanamine

Molecular Formula

C21H29NS2

Molecular Weight

359.6 g/mol

InChI

InChI=1S/C21H29NS2/c1-4-5-16-23-20-13-11-19(12-14-20)21(24-17-15-22(2)3)18-9-7-6-8-10-18/h6-14,21H,4-5,15-17H2,1-3H3

InChI Key

IZLPZXSZLLELBJ-UHFFFAOYSA-N

SMILES

CCCCSC1=CC=C(C=C1)C(C2=CC=CC=C2)SCCN(C)C

Solubility

Soluble in DMSO

Synonyms

Ethylamine, 2-((p-(butylthio)-alpha-phenylbenzyl)thio)-N,N-dimethyl-; BRN 2625367; Captodiame;

Canonical SMILES

CCCCSC1=CC=C(C=C1)C(C2=CC=CC=C2)SCCN(C)C

Description

The exact mass of the compound Captodiame is 359.17 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Supplementary Records. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.9

Exact Mass

359.17

Appearance

Solid powder

Melting Point

124

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Drug Indication

Captodiame is indicated for the treatment of anxiety.

ATC Code

N - Nervous system
N05 - Psycholeptics
N05B - Anxiolytics
N05BB - Diphenylmethane derivatives
N05BB02 - Captodiame

KEGG Target based Classification of Drugs

Transporters
Other transporters
Auxiliary transport proteins (TC:8.A)
SIGMAR1 [HSA:10280] [KO:K20719]

Other CAS

486-17-9

Wikipedia

Captodiame

Use Classification

Pharmaceuticals

Dates

Modify: 2023-07-15
1: ABBOTT LG. Neurodermatoses and captodiame. Aust J Dermatol. 1960 Jun;5:187-90. PubMed PMID: 13791384.
2: PENTNEY BH, BROTHERWOOD RW. Captodiame in anxiety states in general practice. Practitioner. 1960 Aug;185:218-21. PubMed PMID: 14431646.
3: Baandrup L, Ebdrup BH, Rasmussen JØ, Lindschou J, Gluud C, Glenthøj BY. Pharmacological interventions for benzodiazepine discontinuation in chronic benzodiazepine users. Cochrane Database Syst Rev. 2018 Mar 15;3:CD011481. doi: 10.1002/14651858.CD011481.pub2. Review. PubMed PMID: 29543325.

Explore Compound Types